(2S)-N-[(2S,3R)-4-[(3S,4aS,8aR)-3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide
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Overview
Description
(2S)-N-[(2S,3R)-4-[(3S,4aS,8aR)-3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide is an asparagine derivative.
Scientific Research Applications
Synthesis Techniques
A study by Y. Xinlin (2007) explored the synthesis of saquinavir, an HIV protease inhibitor, through a convergence method. The synthesis involved multiple steps, including reactions of quinaldine-2-carboxylic acid, benzyl(S)-1-((S)-oxiran-2-yl)-2-phenyl-ethylcarbamate, and several intermediate compounds, leading to the final product with an 82% yield for one of the key intermediates (Xinlin, 2007).
Anti-Tuberculosis Activity
Potential in Treating Tuberculosis
A. V. Omel’kov et al. (2019) synthesized new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, showing high antituberculosis activity. One compound, in particular, is in the final stages of clinical trials for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).
Antimycobacterial Properties
Synthesis and Activities against Tuberculosis
M. Moreth et al. (2014) reported the syntheses of hydroxyethylsulfonamides and related compounds derived from Boc-phenylalanine epoxide. Their study found that compounds with a free amino group at C2 and the sulphonamide moiety showed activity against M. tuberculosis, indicating their potential for developing antimycobacterial drugs (Moreth, Gomes, Lourenço, Soares, Rocha, Kaiser, de Souza, Wardell, & Wardell, 2014).
Application in HIV Protease Inhibition
Fosamprenavir Intermediate Synthesis
I. Panov et al. (2013) demonstrated the highly stereoselective synthesis of a fosamprenavir precursor, an HIV protease inhibitor, using the Henry reaction. This synthesis technique could potentially be applied to the production of similar protease inhibitors (Panov, Drabina, Hanusek, & Sedlák, 2013).
Antioxidant Properties in Lubricating Grease
Synthesis and Evaluation as Antioxidants
Modather F. Hussein et al. (2016) investigated the antioxidant efficiency of synthesized quinolinone derivatives in lubricating greases. Their study demonstrates the potential of these compounds as effective antioxidants in industrial applications (Hussein, Ismail, & El-Adly, 2016).
Synthesis for Antimalarial Activity
Tebuquine and Related Compounds
L. M. Werbel et al. (1986) prepared a series of compounds related to tebuquine, demonstrating significant antimalarial potency against Plasmodium berghei in mice. This study highlights the potential of these compounds for treating resistant strains of malaria (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
properties
Product Name |
(2S)-N-[(2S,3R)-4-[(3S,4aS,8aR)-3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide |
---|---|
Molecular Formula |
C38H50N6O5 |
Molecular Weight |
670.8 g/mol |
IUPAC Name |
(2S)-N-[(2S,3R)-4-[(3S,4aS,8aR)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide |
InChI |
InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27-,30-,31-,32-,33+/m0/s1 |
InChI Key |
QWAXKHKRTORLEM-AZFKVOMOSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O |
SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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